Natriummetavanadat

Übersicht

Beschreibung

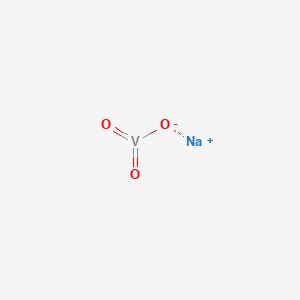

Natriummetavanadat ist eine anorganische Verbindung mit der chemischen Formel NaVO₃. Es erscheint als ein gelbes, wasserlösliches Salz und wird häufig als Vorläufer für andere Vanadate verwendet. This compound ist für seine Rolle in verschiedenen chemischen Prozessen und industriellen Anwendungen bekannt .

Wissenschaftliche Forschungsanwendungen

Natriummetavanadat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: this compound wird auf seine potenziellen antidiabetischen und krebshemmenden Wirkungen untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von this compound ist hauptsächlich auf seine strukturelle Analogie zu Phosphat und seine Fähigkeit zurückzuführen, Elektronentransferreaktionen durchzuführen. In biologischen Systemen kann this compound Proteintyrosinphosphatasen hemmen, wodurch verschiedene zelluläre Prozesse beeinflusst werden. Es interagiert auch mit Glukosestoffwechselwegen, verbessert die Glukosehomöostase und die Glykogensynthese .

Wirkmechanismus

Target of Action

Sodium metavanadate is widely used as an inhibitor of protein tyrosine phosphatases (PTPase) . PTPase plays a crucial role in cellular functions such as cell growth, differentiation, and the metabolic actions of insulin .

Mode of Action

The mechanisms underlying the biological effects of sodium metavanadate are generally attributed to its two chemical properties . One is based on the structural analogy of vanadate to phosphate, and the other is based on the electron transfer reaction between V(IV) and V(V) in biological media .

Biochemical Pathways

Sodium metavanadate affects various biochemical pathways. It has been extensively studied for its antidiabetic and anticancer effects . The compound’s interaction with its targets leads to changes in these pathways, resulting in specific biological effects .

Pharmacokinetics

It’s known that sodium metavanadate is a yellow, water-soluble salt , which suggests it could be readily absorbed and distributed in the body.

Result of Action

Sodium metavanadate has been shown to inhibit the proliferation of certain cancer cells . For example, it has been found to inhibit the proliferation of murine breast cancer cells . Additionally, sodium metavanadate treatment has been shown to improve glycogen levels in multiple tissues in a model of metabolic syndrome .

Action Environment

The action of sodium metavanadate can be influenced by environmental factors. For instance, at low pH, sodium metavanadate converts to sodium decavanadate . This conversion could potentially affect the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

Sodium metavanadate has been widely used as an inhibitor of protein tyrosine phosphatases (PTPase) and is routinely applied in cell lysis buffers or immunoprecipitations of phosphotyrosyl proteins . It has been extensively studied for its antidiabetic and anticancer effects . The biological effects and working mechanisms of sodium metavanadate may depend on the formation of different species of vanadium compounds in the biological media .

Cellular Effects

Sodium metavanadate exhibits important physiological effects including insulin-like, chemoprevention, and anticancer activity . It has been shown to inhibit the proliferation of murine breast cancer cells . Sodium metavanadate can increase the reactive oxygen species (ROS) level in a concentration-dependent way, arrest cells at the G2/M phase, diminish the mitochondrial membrane potential (MMP), and promote the progress of apoptosis .

Molecular Mechanism

The mechanisms underlying the biological effects of sodium metavanadate are generally attributed to its two chemical properties: one is based on the structural analogy of vanadate to phosphate, and one is on the basis of the electron transfer reaction between V(IV) and V(V) in biological media .

Temporal Effects in Laboratory Settings

Sodium metavanadate treatment has been shown to improve glycogen levels in multiple tissues in a model of metabolic syndrome caused by chronic cadmium exposure in Wistar rats . The major effect was observed on glycogen synthesis, which was fully recovered in all tissues analyzed .

Dosage Effects in Animal Models

In animal models, sodium metavanadate exhibits a dose-dependent anticancer activity that leads to the shrinkage of tumor volume (about 50%), lower microvessel density, less propagating cells, and more apoptotic cells in vivo .

Metabolic Pathways

Sodium metavanadate plays an important role in lipid, DNA, and protein synthesis, glucose transport and metabolism, and insulin-mimetic activity . It has been shown to improve the altered glucose phosphorylation in diabetic mice independently of stimulating insulin secretion .

Transport and Distribution

Vanadate is reduced to V(IV) by membrane-bound protein thiols during transport across the membrane . This suggests that sodium metavanadate may be transported and distributed within cells and tissues through interaction with protein thiols.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Natriummetavanadat kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Ammoniummetavanadat mit Natriumcarbonat, Natriumhydrogencarbonat oder Natriumhydroxid in Wasser. Diese Mischung wird dann einer Mikrowellenheizung und Vakuumpumpung ausgesetzt, um die Deaminierungsreaktion zu erleichtern. Die resultierende Lösung wird gerührt und durch Verdampfungskristallisation kristallisiert, gefolgt von Filtration und Auslaugen mit kaltem Wasser, um this compound-Dihydratkristalle zu erhalten. Diese Kristalle werden dann bei Temperaturen zwischen 150-200 °C für 30-60 Minuten getrocknet und dehydriert, um this compound zu erhalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound oft durch die Elektrolyse von Natriumvanadatlösungen unter Verwendung von Ionenaustauschmembranen hergestellt. Der Elektrolyseprozess wird unter Bedingungen durchgeführt, die einen pH-Wert von 7,0-8,0 an der Anode aufrechterhalten. Die resultierende Lösung wird dann kondensiert und kristallisiert, um this compound zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Natriummetavanadat durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Bei niedrigem pH-Wert wandelt es sich in Natriumdecavanadat um. Es dient auch als Vorläufer für exotische Metallate wie [γ-PV₂W₁₀O₄₀]⁵⁻, [α-PVW₁₁O₄₀]⁴⁻ und [β-PV₂W₁₀O₄₀]⁵⁻ .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, sind Säuren, Basen und verschiedene Metalloxide. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte pH-Werte, bestimmte Temperaturen und das Vorhandensein von Katalysatoren .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus Reaktionen gebildet werden, an denen this compound beteiligt ist, umfassen andere Vanadate, Metallate und verschiedene vanadiumhaltige Verbindungen .

Vergleich Mit ähnlichen Verbindungen

Natriummetavanadat wird häufig mit anderen Vanadaten verglichen, wie z. B. Natriumorthovanadat und Ammoniummetavanadat. Während alle diese Verbindungen Vanadium enthalten, ist this compound in seinen spezifischen Anwendungen und seiner Reaktivität einzigartig. Beispielsweise wird this compound häufiger als Vorläufer für exotische Metallate und bei der Synthese von Vanadiumoxid-Nanopartikeln verwendet .

Ähnliche Verbindungen:

- Natriumorthovanadat

- Ammoniummetavanadat

- Kaliummetavanadat

This compound zeichnet sich durch seine Vielseitigkeit in verschiedenen chemischen und industriellen Prozessen sowie durch seine bedeutende Rolle in der wissenschaftlichen Forschung aus.

Biologische Aktivität

Sodium metavanadate (NaVO₃) is an inorganic compound that has garnered interest due to its diverse biological activities, particularly in the fields of biochemistry and toxicology. This article explores its biological effects, including its mechanisms of action, potential therapeutic applications, and associated risks.

Sodium metavanadate is a pentavalent vanadium compound that exhibits various biological activities, primarily through its interaction with cellular signaling pathways. It has been shown to influence insulin signaling, oxidative stress responses, and cellular proliferation.

- Insulin Mimetic Activity : Sodium metavanadate has been demonstrated to mimic insulin by enhancing glucose uptake in adipocytes and stimulating insulin release from pancreatic β-cells. Studies have indicated that it activates the phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for glucose metabolism .

- Oxidative Stress : Research indicates that sodium metavanadate can induce oxidative stress by generating reactive oxygen species (ROS). This effect has been linked to cognitive decline and neurotoxicity in animal models, where it altered antioxidant enzyme activities and increased lipid peroxidation markers .

Toxicological Studies

Sodium metavanadate's biological activity is not without risks. Several studies have highlighted its potential toxicological effects:

- Carcinogenic Potential : Sodium metavanadate has shown carcinogenic tendencies in vitro. It can induce anchorage-independent growth in human bronchial epithelial cells, suggesting a potential for tumorigenesis . Animal studies have reported increased tumor incidences following exposure, particularly in lung tissues .

- Hematological Effects : In rodent studies, sodium metavanadate exposure led to significant hematological changes, including microcytosis and alterations in erythrocyte parameters. These effects were more pronounced in mice compared to rats .

Case Studies and Research Findings

Several case studies have provided insights into the biological effects of sodium metavanadate:

- Insulin Release Assays : In a study involving βTC-6 cells, sodium metavanadate enhanced insulin release in a dose-dependent manner. At concentrations of 30 µM, it significantly increased insulin secretion compared to controls .

- Cognitive Decline in Mice : A study administering sodium metavanadate over seven days reported significant reductions in antioxidant enzyme activities (SOD and catalase) alongside increased levels of malondialdehyde (MDA), indicating oxidative stress-related cognitive impairment .

- Histopathological Changes : Long-term exposure studies revealed epithelial hyperplasia in the ileum and alterations in organ weights among exposed rodents, underscoring the compound's potential for inducing pathological changes .

Data Table: Summary of Biological Activities and Effects

| Biological Activity | Observations |

|---|---|

| Insulin Mimetic Activity | Enhanced glucose uptake; stimulated insulin release from β-cells |

| Oxidative Stress | Increased ROS production; decreased antioxidant enzyme activities |

| Carcinogenic Potential | Induced anchorage-independent growth in bronchial epithelial cells |

| Hematological Changes | Microcytosis; alterations in erythrocyte counts |

| Histopathological Changes | Epithelial hyperplasia; organ weight changes |

Eigenschaften

IUPAC Name |

sodium;oxido(dioxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.3O.V/q+1;;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZUMMUJMWNLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][V](=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na.VO3, NaVO3, NaO3V | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sodium metavanadate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_metavanadate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044336 | |

| Record name | Sodium metavanadate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.929 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium vanadate appears as colorless to yellow crystals or cream colored solid. Melting point 630 °C., Liquid; Water or Solvent Wet Solid, Colorless to yellow or cream-colored solid; [Merck Index] Off-white odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadate (VO31-), sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium metavanadate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17603 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13718-26-8 | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium vanadate(V) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium metavanadate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vanadate (VO31-), sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium metavanadate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium metavanadate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METAVANADATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/252S9L5606 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

1166 °F (NTP, 1992) | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.